Vitexin-4''-o-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

8-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2 |

InChI Key |

NDSUKTASTPEKBX-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Vitexin-4''-O-glucoside: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside is a C-glycosyl flavonoid found in various medicinal plants, recognized for its significant antioxidant, anti-inflammatory, and neuroprotective properties. As a derivative of the more commonly known flavonoid, vitexin (B1683572), this glycoside is a compound of increasing interest in pharmaceutical research and drug development. This technical guide provides an in-depth overview of its primary natural sources, quantitative distribution, detailed protocols for its isolation and analysis, and insights into its biological mechanisms of action.

Introduction to this compound

This compound is a flavonoid glycoside characterized by an apigenin (B1666066) core structure linked to a glucose moiety at the C-8 position, which is further glycosylated with a second glucose molecule. This structure contributes to its bioavailability and pharmacological profile. It is frequently investigated for its potential in managing diseases associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative disorders[1]. Its mode of action often involves scavenging free radicals and modulating key inflammatory signaling pathways[1].

Natural Sources and Quantitative Distribution

This compound is predominantly found in the leaves and stems of a select number of plant genera. The most well-documented sources include species from the Crataegus (Hawthorn), Ficus, and Passiflora genera. Quantitative analysis reveals significant variation in concentration depending on the plant species, geographical location, and harvest time.

The leaves of Hawthorn (Crataegus pinnatifida) are a particularly rich source. Studies have focused on quantifying this compound due to its role as a major active ingredient in traditional cardiovascular remedies[2]. While also identified in various Ficus and Passiflora species, specific quantification of the 4''-O-glucoside form is less common in the literature compared to its aglycone, vitexin[3][4][5].

Table 1: Quantitative Distribution of this compound in Natural Sources

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound (mg/g of Dry Weight) | Reference |

| Crataegus pinnatifida Bge. var. major | Leaves | HPLC-UV | 1.25 - 4.13 | Ying et al., 2009 |

Note: The concentration in Crataegus pinnatifida leaves varied based on the collection time, with the highest levels observed in late summer to early autumn.

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound requires robust and validated experimental protocols. The following sections outline a synthesized methodology based on established procedures for the extraction, purification, and quantification of this compound from plant matrices.

General Experimental Workflow

The process begins with the extraction of the compound from dried plant material, followed by a multi-step purification process to isolate the target flavonoid glycoside, and concludes with quantitative analysis using chromatographic techniques.

Detailed Experimental Protocols

Protocol 1: Extraction from Crataegus Leaves

-

Sample Preparation: Collect fresh leaves of Crataegus pinnatifida, dry them at 60°C, and grind into a coarse powder (approx. 40-60 mesh).

-

Solvent Extraction: Weigh 100 g of the dried powder and place it in a round-bottom flask. Add 1 L of 70% aqueous ethanol (B145695).

-

Reflux Extraction: Heat the mixture under reflux for 2 hours. Allow to cool and filter the extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a crude aqueous extract.

Protocol 2: Purification using Column Chromatography

-

Macroporous Resin Adsorption: Pass the crude aqueous extract from Protocol 1 through a pre-treated AB-8 or HPD-400 macroporous resin column. Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elution: Elute the adsorbed flavonoids from the resin using a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). Collect the 70% ethanol fraction, which is typically rich in flavonoid glycosides.

-

Silica Gel Chromatography: Concentrate the 70% ethanol fraction to dryness. Redissolve the residue in a minimal amount of methanol (B129727) and apply it to a silica gel column (200-300 mesh).

-

Gradient Elution: Elute the column with a chloroform-methanol gradient system, starting with a high chloroform (B151607) ratio and gradually increasing the methanol concentration. Monitor the fractions using Thin Layer Chromatography (TLC).

-

Fraction Collection: Combine the fractions containing the target compound (as identified by comparison with a reference standard on TLC).

-

Crystallization: Concentrate the combined fractions and allow the purified this compound to crystallize, often by cooling to 0-15°C[6]. Filter and dry the resulting crystals.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector and a C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5-µm).

-

Mobile Phase:

-

Solvent A: Acetonitrile-tetrahydrofuran (95:5, v/v).

-

Solvent B: 1% aqueous phosphoric acid.

-

-

Gradient Elution: Develop a suitable gradient program to achieve separation of all target polyphenols.

-

Detection: Set the UV detector to 270 nm for monitoring the elution of the compounds.

-

Standard Curve Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 1.0 to 120.0 µg/mL).

-

Quantification: Inject the prepared standards and the redissolved plant extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples based on the regression equation of the standard curve.

Biological Activity and Signaling Pathways

The therapeutic effects of this compound are largely attributed to the bioactivity of its aglycone, vitexin, which is released upon hydrolysis. Vitexin has demonstrated potent anti-inflammatory activity by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Mechanism via NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Studies have shown that vitexin can effectively inhibit this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory target genes[1]. This mechanism underlies its potent anti-inflammatory effects.

References

- 1. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 2. ikm.org.my [ikm.org.my]

- 3. japsonline.com [japsonline.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Vitexin-4''-O-glucoside in Crataegus pinnatifida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus pinnatifida, commonly known as Chinese hawthorn, is a medicinal plant rich in bioactive flavonoids, with vitexin-4''-O-glucoside being a significant constituent. This technical guide provides an in-depth overview of the biosynthesis of this compound in C. pinnatifida. It details the enzymatic steps leading to the formation of the vitexin (B1683572) backbone and the subsequent glycosylation, supported by quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the involved pathways and workflows. This document serves as a comprehensive resource for researchers engaged in the study of flavonoid biosynthesis, natural product chemistry, and the development of therapeutic agents from C. pinnatifida.

Introduction

Crataegus pinnatifida has a long history of use in traditional medicine, particularly for cardiovascular ailments. The therapeutic properties of its extracts are largely attributed to a rich profile of flavonoids. Among these, this compound, a C-glycosylflavone, is a prominent compound of interest due to its potential pharmacological activities. Understanding the biosynthetic pathway of this molecule is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives with improved therapeutic potential. This guide delineates the current understanding of the this compound biosynthesis pathway in C. pinnatifida, integrating data from metabolomic, transcriptomic, and enzymatic studies.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Crataegus pinnatifida proceeds through the general phenylpropanoid and flavonoid pathways, culminating in a final glycosylation step. The pathway can be conceptually divided into two major stages: the formation of the C-glycosylflavone intermediate, vitexin, and its subsequent O-glucosylation.

Stage 1: Biosynthesis of the Vitexin Backbone

The synthesis of vitexin (apigenin-8-C-glucoside) begins with the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by key enzymes of the flavonoid pathway, leads to the formation of the flavone (B191248) apigenin, which is then C-glucosylated. The key enzymes involved in this stage are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone (B1672756) naringenin.

-

Flavone synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin.

-

C-glucosyltransferase (CGT): A crucial enzyme that attaches a glucose moiety from UDP-glucose to the C-8 position of apigenin, forming vitexin. The specific CGT responsible for this step in C. pinnatifida is yet to be fully characterized.

Stage 2: O-glucosylation of Vitexin

The final step in the biosynthesis of this compound is the attachment of a second glucose molecule to the 4''-hydroxyl group of the C-linked glucose of vitexin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

-

UDP-glycosyltransferase (UGT): This enzyme, herein designated as CpUGT (for Crataegus pinnatifida UDP-glycosyltransferase), transfers a glucose moiety from UDP-glucose to the 4''-position of vitexin. The specific UGT responsible for this precise glycosylation in C. pinnatifida has not yet been definitively identified and functionally characterized. Its identification is a key area for future research.

Diagram of the this compound Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of this compound in Crataegus pinnatifida.

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids, including this compound, is a highly regulated process influenced by both developmental cues and environmental stimuli. The expression of the biosynthetic genes is controlled by a complex network of transcription factors and signaling molecules.

-

Transcription Factors: The MYB, bHLH, and WD40 protein families are well-known regulators of flavonoid biosynthesis in plants.[1][2] Specific transcription factors can activate or repress the promoters of key biosynthetic genes like PAL, CHS, and UGTs, thereby controlling the flux through the pathway.[1][2] Transcriptome analyses of C. pinnatifida have identified several candidate transcription factors, including MYB5, NAC82, and bHLH62, that are co-expressed with flavonoid biosynthetic genes and may play a regulatory role.

-

Signaling Pathways: Plant hormones such as jasmonates, gibberellins, and abscisic acid, as well as environmental factors like light and temperature, can modulate flavonoid accumulation.[1] These signals are transduced through complex signaling cascades that ultimately impact the activity of the regulatory transcription factors. For instance, treatment of hawthorn fruit with the plant growth regulator diethylaminoethyl hexanoate (B1226103) (DA-6) has been shown to increase flavonoid content by stimulating the activities of key enzymes.

Diagram of Regulatory Influences

Caption: Overview of regulatory factors influencing this compound biosynthesis.

Quantitative Data

Several studies have quantified the flavonoid content in various tissues of Crataegus pinnatifida. The concentration of this compound can vary depending on the plant part, developmental stage, and geographical origin. The following tables summarize representative quantitative data from the literature.

Table 1: Content of this compound and Related Flavonoids in Crataegus pinnatifida

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Leaves | 1.82 | HPLC | [3][4] |

| Vitexin-2''-O-rhamnoside | Leaves | 4.73 | HPLC | [3][4] |

| Vitexin | Leaves | Not specified | HPLC | [3] |

| Rutin (B1680289) | Leaves | Not specified | HPLC | [5] |

| Hyperoside (B192233) | Leaves | Not specified | HPLC | [5] |

| Isoquercitrin | Leaves | Not specified | HPLC | [3] |

| Quercetin | Leaves | Not specified | HPLC | [6] |

| Chlorogenic acid | Leaves | Not specified | HPLC | [6] |

| Epicatechin | Leaves | Not specified | HPLC | [3] |

Table 2: Total Flavonoid Content in Different Parts of Crataegus pinnatifida

| Plant Part | Extraction Method | Total Flavonoid Content (mg rutin equivalents/g extract) | Reference |

| Fruit | 70% Ethanol | Varies by cultivar | |

| Leaves | 70% Ethanol | Varies by cultivar |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of this compound in C. pinnatifida.

Flavonoid Extraction and Analysis

Objective: To extract and quantify this compound and other flavonoids from C. pinnatifida tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (leaves, fruits), freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v) using ultrasonication for 30 minutes at 40°C.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-DAD/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-40 min, 40-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B; 50-55 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) at 270 nm and 350 nm. Mass spectrometry (MS) in negative ion mode for identification.

-

Quantification: Use authentic standards of this compound and other flavonoids to generate calibration curves for accurate quantification.

-

Identification of Candidate Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthesis pathway, particularly the final UGT.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from C. pinnatifida tissues with high and low levels of this compound. Perform RNA sequencing (RNA-Seq) to generate transcriptome data.

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between tissues with high and low flavonoid content.

-

Co-expression Network Analysis: Construct a gene co-expression network to identify genes that are co-expressed with known flavonoid biosynthesis genes (e.g., CHS, FNS). This can help identify candidate regulatory and biosynthetic genes.

-

Phylogenetic Analysis: Perform phylogenetic analysis of candidate UGT genes with known flavonoid UGTs from other plant species to predict their potential function.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize a candidate CpUGT for its ability to glucosylate vitexin at the 4''-O-position.

Protocol:

-

Gene Cloning: Clone the full-length coding sequence of the candidate CpUGT gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

-

Protein Purification: Purify the recombinant CpUGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant CpUGT protein (1-5 µg)

-

Vitexin (substrate, 100 µM)

-

UDP-glucose (sugar donor, 1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl₂ (5 mM)

-

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

-

Product Analysis: Analyze the reaction products by HPLC-MS to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard.

Diagram of Experimental Workflow for UGT Identification and Characterization

Caption: Workflow for the identification and functional characterization of the putative CpUGT.

Conclusion and Future Perspectives

The biosynthesis of this compound in Crataegus pinnatifida follows the well-established flavonoid pathway, culminating in a final, yet to be fully characterized, O-glucosylation step. While the upstream enzymatic machinery is largely understood, the specific UDP-glycosyltransferase responsible for the 4''-O-glucosylation of vitexin in this species remains a critical knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for the identification and functional characterization of this key enzyme. Future research should focus on isolating and characterizing this CpUGT, which will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and the synthesis of novel, potentially more potent, flavonoid glycosides for therapeutic applications. Furthermore, a deeper understanding of the regulatory networks governing this pathway will be essential for developing strategies to enhance the accumulation of this valuable bioactive compound in C. pinnatifida.

References

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

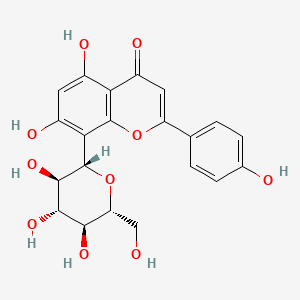

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside is a significant flavonoid glycoside found in various medicinal plants, notably in the leaves of Crataegus species (hawthorn). As a derivative of the apigenin (B1666066) flavone (B191248) core, it is distinguished by a C-glycosidically linked glucose moiety at the 8-position, which is further glycosylated at the 4''-hydroxyl group with a second glucose molecule. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the isolation and structural elucidation of this compound. Detailed quantitative data, experimental protocols, and structural visualizations are presented to support research and development activities involving this bioactive compound.

Chemical Structure and Stereochemistry

This compound possesses a molecular formula of C₂₇H₃₀O₁₅ and a molecular weight of approximately 594.52 g/mol [1][2][3]. The core of the molecule is the flavone apigenin (5,7,4'-trihydroxyflavone). A glucose molecule is attached to the C-8 position of the A-ring of the apigenin backbone through a carbon-carbon bond, a characteristic feature of C-glycosyl flavonoids. A second glucose unit is linked to the 4''-hydroxyl group of the C-8 glucose via an O-glycosidic bond.

The stereochemistry of the glycosidic linkages is crucial for the molecule's bioactivity and physical properties. The IUPAC name, 8-(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, explicitly defines the stereochemical configuration[4][5]. Both glucose units are in the pyranose form and possess a β-configuration at their anomeric centers.

Caption: Logical relationship of the this compound structure.

Quantitative Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopic Data

| Position | δC (ppm) | δH (ppm), J (Hz) |

| Apigenin Moiety | ||

| 2 | 164.0 | - |

| 3 | 102.8 | 6.77 (s) |

| 4 | 182.2 | - |

| 5 | 160.6 | - |

| 6 | 98.6 | 6.27 (s) |

| 7 | 162.8 | - |

| 8 | 104.5 | - |

| 9 | 156.4 | - |

| 10 | 104.7 | - |

| 1' | 121.6 | - |

| 2', 6' | 128.9 | 7.95 (d, 8.8) |

| 3', 5' | 116.1 | 6.91 (d, 8.8) |

| 4' | 161.4 | - |

| C-8 Glucose Moiety | ||

| 1'' | 73.9 | 4.70 (d, 9.9) |

| 2'' | 71.1 | 4.10 (t, 9.1) |

| 3'' | 79.1 | 3.77 (m) |

| 4'' | 70.8 | 3.77 (m) |

| 5'' | 81.8 | 3.77 (m) |

| 6'' | 61.7 | 3.77 (m) |

| O-linked Sugar Moiety (Fructofuranosyl) | ||

| 2''' | 104.8 | - |

| 3''' | 77.5 | 4.04 (d, 8.4) |

| 4''' | 75.1 | 3.77 (m) |

| 5''' | 83.0 | 3.82 (d, 5.5) |

| 6''' | 63.4 | 3.61 (m) |

| 1''' | 63.0 | 3.46 (d, 11.8), 3.37 (d, 11.8) |

Data adapted from a study on enzymatically synthesized vitexin (B1683572) glycosides. The second sugar in this reported compound is a fructofuranose linked at the 6''-position, which will result in different chemical shifts for the second sugar moiety compared to the 4''-O-glucoside.[6]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common technique.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₅ | [1][2] |

| Calculated Mass | 594.1585 | [6] |

| [M-H]⁻ Ion Peak (m/z) | 593.1518 | [6] |

Experimental Protocols

Isolation and Purification of this compound from Crataegus Leaves

The following protocol outlines a general procedure for the extraction and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Air-dried and powdered leaves of Crataegus pinnatifida (1 kg) are extracted with 80% aqueous methanol (40 L) using an ultrasonic cleaner at 60°C for 75 minutes. This process is repeated twice.

-

The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned sequentially with petroleum ether (to remove nonpolar compounds) and then with ethyl acetate (B1210297). The flavonoid-rich fraction is typically found in the ethyl acetate layer.

-

-

Macroporous Resin Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography using a macroporous adsorbent resin.

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

The flavonoids are then eluted with a gradient of aqueous ethanol (B145695) (e.g., 20%, 40%, 70%). Fractions are collected and monitored by HPLC.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound are further purified on a Sephadex LH-20 column, eluting with methanol.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Final purification is achieved by preparative RP-HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of methanol and water (often with a small amount of acid, e.g., 0.2% formic acid).

-

The effluent is monitored by a UV detector at a wavelength of approximately 254 nm or 340 nm, and the peak corresponding to this compound is collected.

-

Structural Elucidation by Spectroscopic Methods

Caption: Workflow for the structural elucidation of this compound.

Methodology:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The purified compound is analyzed by LC-MS/MS to determine its molecular weight and fragmentation pattern.

-

A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Mass spectra are acquired in both positive and negative ion modes. The fragmentation pattern can help to identify the aglycone and the sugar moieties.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the connectivity of protons in the sugar rings and the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the attachment points of the sugar moieties to the aglycone and to each other.

-

-

Conclusion

This compound is a complex flavonoid with a defined chemical structure and stereochemistry that are fundamental to its biological activity. The methodologies outlined in this guide for its isolation, purification, and structural elucidation provide a robust framework for researchers in natural product chemistry and drug development. The detailed spectroscopic data, while based on a closely related analogue, offers a valuable reference for the characterization of this and similar flavonoid glycosides. Further research to establish a complete and assigned NMR dataset for this compound will be beneficial for the scientific community.

References

- 1. CN109879844A - Extraction and separation method of seven flavonoids from Xiaohuaqingfengteng - Google Patents [patents.google.com]

- 2. biocrick.com [biocrick.com]

- 3. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 6. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

Vitexin-4''-O-glucoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, primarily attributed to its antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound belongs to the flavone (B191248) subclass of flavonoids and is commonly found in plants such as Crataegus pinnatifida (hawthorn) and Passiflora incarnata (passionflower).[1] Its mode of action primarily involves the scavenging of free radicals and the inhibition of oxidative stress, thereby protecting cells from damage.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant potential of this compound positions it as a compound of significant interest for the development of novel therapeutic strategies against these conditions.[2]

Quantitative Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Extracts Containing this compound and Related Compounds

| Sample | Assay | IC50 Value | Reference |

| Methanol (B129727) Extract of Grewia tiliaefolia (contains this compound) | DPPH | 71.5 ± 1.12 µg/mL | [4] |

| Methanol Extract of Origanum grossii (Aqueous fraction, contains 10.41% this compound) | DPPH | Not specified | [5] |

| Methanol Extract of Thymus pallidus (Aqueous fraction, contains 10.41% this compound) | ABTS | Not specified | [5] |

| Methanol Extract of Vitex agnus-castus leaves (contains Vitexin) | DPPH | 0.449 ± 0.001 mg/mL | [6] |

| Methanol Extract of Vitex agnus-castus fruits (contains Vitexin) | DPPH | 0.612 ± 0.004 mg/mL | [6] |

Note: The data in this table is for plant extracts and not for the pure this compound compound. The antioxidant activity of an extract is the result of the synergistic or antagonistic effects of all its components.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to quantify the antioxidant and free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar series of dilutions for the standard antioxidant.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard antioxidant in the appropriate solvent.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of the sample or standard solutions to the wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

-

IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare serial dilutions of this compound.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the sample or standard solutions to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Signaling Pathways

Vitexin, the aglycone of this compound, has been shown to exert its antioxidant effects in part through the modulation of intracellular signaling pathways, notably the MAPK/Nrf2-ARE pathway. It is plausible that this compound shares similar mechanisms.

The MAPK/Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like vitexin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is an upstream regulator of Nrf2. Phosphorylation of MAPKs, such as ERK, JNK, and p38, can lead to the activation and nuclear translocation of Nrf2.

Experimental Protocol: Western Blot Analysis of Nrf2 and Phospho-MAPKs

Western blotting is a key technique to investigate the activation of the MAPK/Nrf2 pathway.

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human keratinocytes, hepatocytes) in suitable medium.

-

Seed the cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a shorter duration (e.g., 1-4 hours).

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to separate these fractions.

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, phospho-ERK, phospho-JNK, phospho-p38, and their total counterparts, as well as HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its ability to scavenge free radicals and potentially modulate key cellular signaling pathways like the MAPK/Nrf2-ARE pathway underscores its therapeutic relevance for a variety of oxidative stress-related diseases. While this guide provides a framework for its evaluation, further research is critically needed to establish specific quantitative data for the pure compound. The detailed protocols provided herein offer a standardized approach for researchers to generate this much-needed data, which will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

Vitexin-4''-o-glucoside: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-o-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its potential therapeutic applications, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound and its parent compound, vitexin (B1683572). While specific quantitative data for this compound is limited, this document extrapolates its likely mechanisms of action based on the extensive research conducted on vitexin. This guide details the key signaling pathways involved, summarizes available quantitative data, and provides standardized experimental protocols for the in vitro evaluation of its anti-inflammatory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites renowned for their broad spectrum of pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory properties. Vitexin, an apigenin-8-C-glucoside, and its derivatives, such as this compound, are prominent members of this class, found in plants like hawthorn, passionflower, and bamboo leaves.[1][2] The anti-inflammatory effects of these compounds are a key area of investigation, with studies suggesting their potential to modulate critical inflammatory pathways.[2] This guide focuses on the in vitro anti-inflammatory profile of this compound, providing a technical framework for its study and potential therapeutic development.

Key Anti-inflammatory Mechanisms and Signaling Pathways

The anti-inflammatory activity of vitexin and, by extension, this compound, is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][3]

Vitexin has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial regulators of cellular responses to a variety of stimuli, including inflammatory signals.[4][5] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory genes. Vitexin has been shown to inhibit the phosphorylation of p38 MAPK and JNK, thereby suppressing the downstream inflammatory cascade.[5]

Quantitative Data on Anti-inflammatory Activity

While in vitro studies specifically quantifying the anti-inflammatory effects of this compound are limited, research on vitexin provides valuable insights. The data presented below for vitexin can be considered a proxy for the potential activity of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Vitexin

| Assay | Cell Line | Stimulant | Measured Parameter | Result |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | NO concentration | Significant inhibition |

| TNF-α Production | RAW 264.7 macrophages | LPS | TNF-α concentration | Dose-dependent reduction |

| IL-6 Production | RAW 264.7 macrophages | LPS | IL-6 concentration | Significant decrease |

| IL-1β Production | RAW 264.7 macrophages | LPS | IL-1β concentration | Significant decrease |

| COX-2 Expression | RAW 264.7 macrophages | LPS | Protein levels | Inhibition of expression |

| iNOS Expression | RAW 264.7 macrophages | LPS | Protein levels | Inhibition of expression |

Table 2: Specific In Vitro Data for this compound

| Assay | System | Measured Parameter | Result |

| Anti-oxidative and Anti-apoptotic Activity | Human Adipose-Derived Stem Cells (hADSCs) | Cell viability, apoptosis | Pretreatment with 120 μM VOG ameliorated H₂O₂-induced toxicity and apoptosis. |

| Inhibition of Advanced Glycation Endproducts (AGEs) | In vitro chemical assay | AGE formation | IC50: 14.5 µM |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative in vitro data for this specific compound remains to be fully elucidated, the extensive research on its parent compound, vitexin, provides a robust framework for its potential mechanisms of action.

Future research should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro studies to determine its specific IC50 values for the inhibition of key inflammatory mediators. Further investigation into its effects on other inflammatory pathways and its potential for synergistic effects with other anti-inflammatory agents would also be of great value. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound in the management of inflammatory diseases.

References

- 1. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 3. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

A Technical Guide to the Neuroprotective Mechanisms of Vitexin-4''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective mechanisms of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential in the context of neurodegenerative diseases. This document summarizes key findings from preclinical studies, focusing on the molecular pathways and cellular effects of this compound.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions are interconnected and contribute to the overall preservation of neuronal integrity and function. The compound has been investigated for its potential in ameliorating the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's diseases by mitigating oxidative stress, suppressing neuroinflammation, and preventing neuronal cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Vitexin (B1683572) and its derivatives. It is important to note that much of the existing research has focused on Vitexin, the aglycone form, while data specifically for this compound is emerging.

Table 1: In Vitro Neuroprotective Effects of Vitexin and its Derivatives

| Compound | Cell Line | Insult/Model | Concentration | Observed Effects |

| This compound | Neuro2a cells | Aβ25-35 toxicity | Not specified | Protected against cytotoxicity and restored cell viability.[3] |

| Vitexin | Neuro-2a cells | Glutamate-induced toxicity | 50 μM | Exhibited significant antioxidant and anti-apoptotic effects.[4] |

| Vitexin | PC-12 cells | Isoflurane-induced neurotoxicity | 10/100 μM | Increased cell viability and decreased apoptosis.[5] |

| Vitexin | SH-SY5Y cells | MPP+ induced toxicity | 10-40 μM | Protected against toxicity and apoptosis in a dose-dependent manner.[4] |

| Vitexin | Cortical neurons | NMDA-induced excitotoxicity | 10 μM | Prevented neuronal cell loss and reduced apoptosis. |

Table 2: In Vivo Neuroprotective Effects of Vitexin and its Derivatives

| Compound | Animal Model | Insult/Model | Dosage | Observed Effects |

| Vitexin | Rats | Isoflurane-induced memory impairment | 3 mg/kg or 10 mg/kg | Reversed increases in escape latency periods and apoptosis of hippocampus neurons. |

| Vitexin | Mice | MPTP-induced Parkinson's disease | 50 mg/kg | Prevented bradykinesia and initial lesions.[4] |

| Vitexin | Rat pups | Hypoxic-ischemic brain injury | 45 mg/kg | Reduced brain edema, neuronal cell death, and brain infarct volume.[4] |

| Vitexin | Zebrafish larvae | Acrylamide-induced neuroinflammation | 10 μM | Alleviated histological and behavioral changes. |

Key Signaling Pathways in Neuroprotection

This compound modulates several critical signaling pathways to confer neuroprotection. The following diagrams illustrate the core pathways identified in preclinical research.

Nrf2/ARE Antioxidant Pathway

Vitexin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Vitexin has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and enhancement of cell survival.

NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Vitexin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and mitigating neuroinflammation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the neuroprotective effects of compounds like this compound. Specific parameters may need to be optimized for your experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induction of Toxicity: Introduce the neurotoxic agent (e.g., MPP+, glutamate, Aβ peptide) to the wells (except for the control group) and incubate for the desired time (e.g., 24-48 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

-

Protein Extraction: Following treatment with this compound and the neurotoxic agent, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Nrf2, NF-κB p65, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat neuronal cells on coverslips or in chamber slides as described for the cell viability assay.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize the cell membranes with a detergent-based solution (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Counterstain the cell nuclei with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the incorporated fluorescein-dUTP, and the total number of cells can be determined by the blue fluorescence of DAPI.

-

Quantification: Calculate the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of key signaling pathways involved in antioxidant defense, inflammation, and cell survival. The data presented in this guide underscore the promise of this natural compound as a therapeutic candidate for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms, establish its efficacy in a wider range of preclinical models, and ultimately translate these findings into clinical applications.

References

Vitexin-4''-o-glucoside CAS number and chemical properties

Vitexin-4''-o-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C-glycosyl flavonoid, is a significant bioactive compound found in various medicinal plants, notably in the leaves of Crataegus pinnatifida (hawthorn). This document provides an in-depth technical overview of this compound, covering its chemical properties, relevant experimental protocols, and known signaling pathways. This guide is intended for researchers and professionals in drug development and natural product chemistry.

Chemical Properties

This compound is a derivative of vitexin (B1683572), which is an apigenin-8-C-glucoside. The addition of a second glucosyl moiety at the 4'' position of the initial glucose significantly influences its solubility and bioavailability.

| Property | Value | Source(s) |

| CAS Number | 178468-00-3 | [1][2] |

| Molecular Formula | C27H30O15 | [3][4] |

| Molecular Weight | 594.52 g/mol | [3][4] |

| Appearance | Light yellow to yellow powder | [2] |

| Melting Point | Not experimentally determined in the reviewed literature. | |

| Boiling Point | 947.3 ± 65.0 °C (Predicted) | [2] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol (B145695), Pyridine. Sparingly soluble in aqueous buffers. | [2] |

| UV/Vis (λmax) | 216, 271, 335 nm |

Spectroscopic Data

1H-NMR (DMSO-d6, 600 MHz) [4]

-

Aromatic Protons: δ 7.95 (2H, d, J = 8.8 Hz, H-2', H-6'), δ 6.91 (2H, d, J = 8.8 Hz, H-3', H-5'), δ 6.77 (1H, s, H-3), δ 6.27 (1H, s, H-6)

-

Anomeric Protons: δ 4.70 (1H, d, J = 9.9 Hz, H-1'')

13C-NMR (DMSO-d6) [3]

-

A comprehensive list of 13C-NMR chemical shifts has been reported, confirming the C-glycosidic linkage and the O-glycosidic bond of the second glucose unit.

Mass Spectrometry (MS) [5]

-

[M-H]−: m/z 593.1518

-

Fragmentation: Key fragments include m/z 413.2, resulting from the loss of a glucose moiety. Further fragmentation patterns characteristic of C-glycosyl flavonoids are observed.

Signaling Pathways

This compound, and its parent compound vitexin, have been shown to modulate several key signaling pathways involved in antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway

Vitexin has been demonstrated to activate the Nrf2/ARE signaling pathway, a critical regulator of the cellular antioxidant response.[6] It is plausible that this compound shares this mechanism. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.

Anti-inflammatory Signaling Pathway

Vitexin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] By preventing the phosphorylation and subsequent degradation of IκBα, vitexin blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound is also implicated in modulating the MAPK signaling pathway to reduce inflammation.

Experimental Protocols

Isolation and Purification of this compound from Hawthorn Leaves

This protocol is a general guide based on methods described in the literature.[9]

1. Extraction:

-

Powdered dried leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60-70% ethanol) for 2-3 hours. The process is typically repeated 2-3 times to ensure exhaustive extraction.

2. Concentration and Preliminary Purification:

-

The combined extracts are filtered and concentrated under reduced pressure to remove ethanol.

-

The resulting aqueous concentrate is then subjected to macroporous resin column chromatography (e.g., HPD-100 or AB-8 resin) for preliminary purification and enrichment of flavonoids. The column is first washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol-water.

3. Fractionation and Further Purification:

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions rich in this compound are pooled and further purified using preparative HPLC on a C18 column.

4. Final Product:

-

The purified fractions are concentrated, and the final product is obtained by lyophilization or crystallization. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

HPLC Analysis

A standard HPLC method for the quantification of this compound in plant extracts or plasma samples is as follows:[10][11]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acidifier like 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 330 nm.

-

Quantification: Based on a calibration curve generated with a purified standard of this compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common and straightforward method to assess the antioxidant potential of a compound.[12][13]

1. Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

2. Assay Procedure:

-

In a 96-well plate, add different concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control (without the sample) and a blank (without DPPH) are also included.

3. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Measurement of IL-6 Production)

This protocol outlines the measurement of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

1. Cell Culture and Treatment:

-

Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).

2. Sample Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

3. IL-6 Measurement:

-

Quantify the concentration of IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

Compare the levels of IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Conclusion

This compound is a promising flavonoid with significant antioxidant and anti-inflammatory properties. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as Nrf2/ARE and NF-κB. The experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitexin -4''-O-glucoside | 178468-00-3 [chemicalbook.com]

- 3. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitexin, a fenugreek glycoside, ameliorated obesity-induced diabetic nephropathy via modulation of NF-κB/IkBα and AMPK/ACC pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. baes.uc.pt [baes.uc.pt]

- 13. ijpsonline.com [ijpsonline.com]

Spectral data (NMR, MS) for Vitexin-4''-o-glucoside characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of Vitexin-4''-O-glucoside, a C-glycosyl flavonoid found in various medicinal plants. This document details the spectral data (NMR and MS), experimental protocols for isolation and characterization, and relevant biological pathways.

Spectral Data for Structural Elucidation

The structural confirmation of this compound (Molecular Formula: C27H30O15, Molecular Weight: 594.52 g/mol ) is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss |

| ESI- | 593.1512 [M-H]⁻ | 413.2 | Loss of a glucosyl moiety (180 Da) |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, HMBC), are essential for the complete structural assignment of this compound. The data presented here was acquired in DMSO-d6.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Aglycone (Apigenin) | ||

| 2 | 164.2 | - |

| 3 | 103.5 | 6.88 (s) |

| 4 | 182.2 | - |

| 5 | 161.4 | - |

| 6 | 98.2 | 6.61 (s) |

| 7 | 163.4 | - |

| 8 | 107.2 | - |

| 9 | 156.2 | - |

| 10 | 104.9 | - |

| 1' | 121.5 | - |

| 2' | 128.7 | 8.01 (d, J = 8.4) |

| 3' | 116.6 | 7.15 (d, J = 8.4) |

| 4' | 161.2 | - |

| 5' | 116.6 | 7.15 (d, J = 8.4) |

| 6' | 128.7 | 8.01 (d, J = 8.4) |

| C-Glucosyl Moiety | ||

| 1'' | 73.3 | 4.69 (d, J = 9.8) |

| 2'' | 70.8 | 3.81 |

| 3'' | 78.9 | 3.27 |

| 4'' | 70.4 | 3.41 |

| 5'' | 81.8 | 3.24 |

| 6'' | 61.5 | 3.56 (a), 3.78 (b) |

| O-Glucosyl Moiety | ||

| 1''' | 101.2 | 5.03 (d, J = 7.7) |

| 2''' | 74.2 | 3.28 |

| 3''' | 76.8 | 3.31 |

| 4''' | 70.0 | 3.19 |

| 5''' | 77.5 | 3.37 |

| 6''' | 61.1 | 3.48 (a), 3.69 (b) |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in DMSO-d6.

Experimental Protocols

Isolation of this compound from Hawthorn (Crataegus pinnatifida) Leaves

This protocol outlines a method for the preparative isolation and purification of this compound from the leaves of Crataegus pinnatifida.[2][3]

1. Extraction:

-

Dried and powdered leaves of Crataegus pinnatifida are reflux extracted with 50% ethanol (B145695) (1:10 w/v) for 2 hours. The process is repeated twice.

-

The combined filtrates are concentrated under reduced pressure to remove ethanol.

2. Macroporous Resin Chromatography (Initial Purification):

-

The aqueous extract is passed through a D101 macroporous adsorption resin column to remove impurities.

-

The column is then eluted with 60% ethanol to collect the flavonoid-rich fraction.

-

The eluate is concentrated under reduced pressure.

3. Solvent Partitioning:

-

The concentrated flavonoid fraction is suspended in water and partitioned with petroleum ether to remove pigments, followed by extraction with n-butanol.

-

The n-butanol phase, containing the glycosides, is collected and concentrated to dryness.

4. High-Speed Counter-Current Chromatography (HSCCC):

-

The dried n-butanol extract is subjected to HSCCC for further separation.

-

Solvent System: A two-phase solvent system of chloroform/methanol (B129727)/water/n-butanol (4:3:2:1.5, v/v) is used.

-

The separation is performed to isolate the fraction containing this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The fraction containing this compound from HSCCC is further purified by preparative HPLC.

-

Column: YMC C18 column (10.0 mm × 250 mm, 5 μm).

-

Mobile Phase: Acetonitrile–water (19:81, v/v).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 254 nm.

-

Fractions corresponding to the this compound peak are collected and lyophilized to yield the pure compound.

Spectroscopic Characterization

1. Mass Spectrometry:

-

Instrument: Agilent 6530 Q-TOF or similar.

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

Collision Energy (for MS/MS): Approximately 18 eV.

-

The purified compound is dissolved in methanol for analysis.

2. NMR Spectroscopy:

-

Instrument: Bruker AV-700 NMR spectrometer or equivalent.

-

Solvent: DMSO-d6.

-

Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded at ambient temperature using standard pulse sequences.

Structural Confirmation and Key Correlations